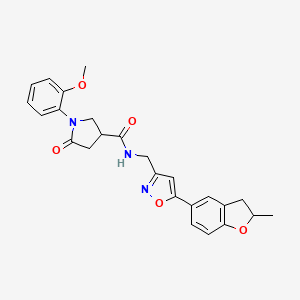

1-(2-methoxyphenyl)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)-N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl]-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O5/c1-15-9-17-10-16(7-8-21(17)32-15)23-12-19(27-33-23)13-26-25(30)18-11-24(29)28(14-18)20-5-3-4-6-22(20)31-2/h3-8,10,12,15,18H,9,11,13-14H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANOLTUMZQWECQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4CC(=O)N(C4)C5=CC=CC=C5OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-methoxyphenyl)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique structure that includes:

- A methoxyphenyl group : Contributing to its lipophilicity and biological activity.

- An isoxazole moiety : Known for its role in various pharmacological activities.

- A pyrrolidine backbone : Often associated with neuroactive properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cyclooxygenase (COX) Enzymes :

- Anticancer Properties :

- Anti-Metastatic Effects :

In Vitro Studies

In vitro assays have been pivotal in assessing the biological activity of this compound:

- Cytotoxicity Assays :

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of the compound. Key findings include:

- Modifications to the isoxazole and pyrrolidine rings can enhance COX inhibition.

- The presence of the methoxy group on the phenyl ring appears to improve lipophilicity and cellular uptake, enhancing overall efficacy .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory potential of a similar compound through COX inhibition assays. The results indicated that compounds with structural similarities to our target exhibited IC50 values ranging from 0.04 to 0.46 μM for COX-2, demonstrating significant anti-inflammatory properties .

Case Study 2: Anticancer Activity

In another case study, derivatives were tested against multiple cancer cell lines using an MTT assay. The results showed that selected compounds had IC50 values below 20 μM in MCF-7 cells, highlighting their potential as anticancer agents .

Scientific Research Applications

The compound 1-(2-methoxyphenyl)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesis, biological activities, and potential therapeutic uses, supported by comprehensive data and case studies.

Example Synthesis Pathway

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Nitration | Hydroxylamine, Nitrile |

| 2 | Cyclization | Acid catalyst |

| 3 | Coupling | Methoxyphenyl halide |

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that isoxazole derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Some derivatives of this compound have been investigated for neuroprotective effects against neurodegenerative diseases. The presence of the methoxyphenyl group is believed to enhance blood-brain barrier permeability, allowing for better therapeutic action in neurological contexts.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Compounds with similar frameworks have been noted to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Case Studies

- Anticancer Study : A study published in Pharmaceuticals evaluated a series of isoxazole derivatives for their anticancer activity against various human cancer cell lines. The results demonstrated that specific modifications to the isoxazole ring significantly enhanced cytotoxicity .

- Neuroprotection Research : In a neuropharmacological study, a related compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. Results indicated that the compound reduced markers of oxidative stress and improved cell viability .

- Inflammation Model : An experimental model involving lipopolysaccharide-induced inflammation showed that a structural analog of the compound effectively reduced pro-inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Structure-Activity Relationships (SAR)

- Aryl Substituents: 2-Methoxyphenyl (target compound): Electron-donating methoxy group may enhance π-π stacking or hydrogen bonding with receptors, compared to electron-withdrawing 4-fluorophenyl () or 5-chloro-2-hydroxyphenyl () .

- Heterocyclic Moieties :

- Isoxazole vs. Thiadiazole : Isoxazoles (target compound, ) are more oxygen-rich, favoring polar interactions, while thiadiazoles () may enhance sulfur-mediated metabolism resistance .

- Dihydropyridine vs. Pyrrolidone : Dihydropyridines () are redox-active, whereas pyrrolidones offer conformational flexibility for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.